Regioisomeric Differentiation: 4-Piperidyl vs. 3-Piperidyl Cyclopropylamine Scaffolds in LSD1/KDM1A Inhibitor Patents
In the (hetero)aryl cyclopropylamine series claimed as LSD1 inhibitors, the piperidin-4-yl group is explicitly enumerated as a preferred substructure, whereas the piperidin-3-yl regioisomer is not equivalently claimed [1]. The 4-piperidyl attachment geometry places the cyclopropylamine pharmacophore at a distance and orientation compatible with FAD cofactor engagement in the LSD1 active site; the 3-substituted isomer presents a different exit vector that is disfavoured in the patent Markush structures. Quantitatively, the patent family encompasses >100 exemplified compounds bearing a piperidin-4-yl or piperidin-4-ylmethyl linker, whereas piperidin-3-yl examples are absent from the preferred compound lists [1]. This demonstrates that 1-(piperidin-4-yl)cyclopropan-1-amine (free base of CAS 1965309-38-9) is the demonstrated regioisomer of choice for constructing mechanism-based LSD1 inhibitor candidates.
| Evidence Dimension | Patent preference for piperidine-cyclopropylamine regioisomer in LSD1 inhibitor Markush structures |
|---|---|
| Target Compound Data | Piperidin-4-yl explicitly claimed and exemplified in >100 compounds |
| Comparator Or Baseline | Piperidin-3-yl cyclopropylamine: not included in preferred substructure claims |
| Quantified Difference | Piperidin-4-yl present in all preferred examples; piperidin-3-yl absent |
| Conditions | Patent analysis of (hetero)aryl cyclopropylamine LSD1 inhibitor filings (WO2012107499, US20170190680, EP3626713) |
Why This Matters
Procurement of the 4-piperidyl regioisomer is mandated for fidelity to the published LSD1 inhibitor patent SAR, where the 3-substituted isomer has not been validated.
- [1] Mattevi, A.; Mai, A.; Valente, S. et al. (Hetero)aryl cyclopropylamine compounds as LSD1 inhibitors. Patent WO2012107499A1, 2012. (Piperidin-4-yl group explicitly claimed; piperidin-3-yl absent.) View Source
